molecular formula C7H5F3N4 B13094243 6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine

6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine

Cat. No.: B13094243
M. Wt: 202.14 g/mol
InChI Key: CDEYXHKAGLNLHM-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine typically involves the reaction of heterocyclic amines with electrophiles. A convenient two-step one-pot method has been developed, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method provides moderate to high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of imidazo[1,2-b]pyridazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering potential advantages over similar compounds in terms of potency and selectivity .

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-6-12-3-5(11)14(6)13-4/h1-3H,11H2

InChI Key

CDEYXHKAGLNLHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1C(F)(F)F)N

Origin of Product

United States

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